physicochemical properties of 4-amino-2-(trifluoromethoxy)phenol
physicochemical properties of 4-amino-2-(trifluoromethoxy)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-amino-2-(trifluoromethoxy)phenol
Introduction
4-amino-2-(trifluoromethoxy)phenol is an aromatic compound featuring a trifluoromethoxy group, a hydroxyl group, and an amino group on a benzene ring. The unique electronic properties conferred by the trifluoromethoxy (-OCF₃) group—a strong electron-withdrawing group with lipophilic characteristics—make this and related structures valuable intermediates in the synthesis of pharmaceuticals and specialty chemicals.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, particularly in drug development, where properties such as solubility, pKa, and lipophilicity govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a comprehensive analysis of the core . Due to the limited availability of specific experimental data for this exact isomer in public literature, this document synthesizes information from closely related analogs and presents robust, field-proven experimental protocols for the empirical determination of its key characteristics. This approach ensures that researchers are equipped with both a theoretical framework and practical methodologies for their work.
Chemical Identity and Structure
The molecular structure of 4-amino-2-(trifluoromethoxy)phenol is foundational to its chemical behavior. The relative positions of the functional groups—the para-amino and ortho-trifluoromethoxy substituents relative to the phenolic hydroxyl—dictate its electronic distribution, hydrogen bonding potential, and overall polarity.
| Identifier | Value |
| IUPAC Name | 4-amino-2-(trifluoromethoxy)phenol |
| CAS Number | Data not readily available |
| Molecular Formula | C₇H₆F₃NO₂ |
| Molecular Weight | 193.12 g/mol |
| Canonical SMILES | Nc1ccc(O)c(OC(F)(F)F)c1 |
| InChI Key | Not readily available |
| Appearance (Predicted) | Off-white to pale crystalline solid[1] |
Core Physicochemical Properties: A Synthesis of Known and Predicted Data
The following table summarizes key physicochemical properties. Where direct data for 4-amino-2-(trifluoromethoxy)phenol is unavailable, values for structurally similar compounds are provided for context and clearly noted.
| Property | Value / Expected Behavior | Source / Rationale |
| Melting Point | Not experimentally determined. Expected to be a defined range for a pure solid. | For the related 4-amino-2-(trifluoromethyl)phenol, the melting point is 59-62°C.[1] The trifluoromethoxy group may alter crystal lattice packing, affecting this value. |
| Boiling Point | Likely to decompose before boiling at atmospheric pressure. | A boiling point was not determined for the related trifluoromethyl analog.[1] |
| Solubility | Predicted to have low solubility in water and good solubility in polar organic solvents (e.g., Ethanol, DMSO).[1] | The phenolic and amino groups can participate in hydrogen bonding with water, but the aromatic ring and lipophilic -OCF₃ group limit aqueous solubility. |
| pKa (Acidity/Basicity) | Not experimentally determined. Expected to have two pKa values: one for the acidic phenolic proton (pKa₁) and one for the basic amino group (pKa₂). | The electron-withdrawing -OCF₃ group is expected to lower the pKa of the phenolic hydroxyl (making it more acidic than phenol) and the anilinic amino group (making it less basic than aniline). |
| Lipophilicity (LogP) | Not experimentally determined. Predicted to be moderately lipophilic. | The related 4-amino-2-(trifluoromethyl)phenol has a computed XLogP3 of 1.8, indicating significant lipophilicity.[2] |
| Stability | Expected to be stable under standard conditions but sensitive to light and moisture.[1] | Aminophenols are susceptible to oxidation, which can lead to discoloration. Proper storage is crucial. |
Experimental Protocols for Definitive Characterization
To address the data gaps for this specific molecule, the following self-validating experimental protocols are provided. These methods are standard in the pharmaceutical and chemical industries for ensuring data integrity.
Determination of Melting Point via the Capillary Method
Expertise & Causality: The melting point is a primary indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline compound, while impurities depress and broaden the melting range.[3][4] The capillary method is a standard pharmacopeial technique that ensures uniform and controlled heating.[5]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.[5][6]
-
Capillary Loading: Pack the powdered sample into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[7] Tap the tube gently to compact the sample, preventing shrinking during heating.[3][7]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[6]
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid preliminary run (e.g., 10-20°C/min ramp rate) to get an estimate.[3]
-
For an accurate measurement, use a fresh sample. Heat rapidly to about 20°C below the estimated melting point.[7]
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[3]
-
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.[7]
Determination of Solubility via the Shake-Flask Method
Expertise & Causality: The shake-flask method is considered the gold standard for determining equilibrium solubility, a critical parameter for drug formulation and bioavailability.[8][9] The protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically stable measurement.
Methodology:
-
Preparation: Add an excess amount of solid 4-amino-2-(trifluoromethoxy)phenol to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the solid, followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the analyte.[8]
-
Analysis: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8][10]
-
Quantification: Calculate the concentration against a calibration curve prepared from standard solutions of known concentrations. Report the solubility in units such as mg/mL or mmol/L at the specified temperature.[8]
Determination of pKa via Potentiometric Titration
Expertise & Causality: The pKa values define the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. Potentiometric titration is a direct and reliable method where the inflection point of a pH vs. titrant volume curve corresponds to the equivalence point, and the pKa is the pH at the half-equivalence point.[11][12]
Methodology:
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11]
-
Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11] Place the sample solution in a jacketed vessel to maintain a constant temperature and use a magnetic stirrer for continuous mixing.
-
Titration:
-
To determine the pKa of the amino group, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
-
To determine the pKa of the phenolic group, titrate with a standardized strong base (e.g., 0.1 M NaOH).
-
-
Data Collection: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the midpoint of the buffer region (the flattest part of the sigmoid curve).[11]
Conclusion
While specific experimental data for 4-amino-2-(trifluoromethoxy)phenol remains sparse in readily accessible literature, its physicochemical profile can be reliably predicted based on its structure and data from close analogs. It is anticipated to be a moderately lipophilic, crystalline solid with low aqueous solubility and distinct acidic and basic centers. For researchers in drug discovery and chemical synthesis, the empirical determination of its properties is essential. The detailed, validated protocols provided in this guide for measuring melting point, solubility, and pKa offer a clear and robust pathway to obtaining the high-quality data necessary for advancing research and development efforts.
References
- 4-Amino-2-(trifluoromethyl) phenol. Google Search.
- General Experimental Protocol for Determining Solubility. Benchchem.
- Measuring the Melting Point. Westlab Canada.
- Protocol for Determining pKa Using Potentiometric Titration.
- Experiment 1 - Melting Points. University of Missouri–St. Louis.
- Compound solubility measurements for early drug discovery.
- 6.
- ExperimentMeasureMeltingPoint Document
- Development of Methods for the Determin
- Melting Point Determin
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- 4-Amino-2-(trifluoromethyl)phenol | C7H6F3NO | CID 22060572. PubChem.
- 4-Amino-2-(trifluoromethyl)phenol | 1535-76-8. Sigma-Aldrich.
- MSDS of 4-(Trifluoromethoxy)phenol. Capot Chemical.
- 4-(Trifluoromethoxy)phenol. Synquest Labs.
- 2-Amino-4-trifluoromethoxy-phenol. Fluorochem.
- An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-nitrophenol. Benchchem.
Sources
- 1. 4-Amino-2-(trifluoromethyl) phenol Supplier in Mumbai, 4-Amino-2-(trifluoromethyl) phenol Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 4-Amino-2-(trifluoromethyl)phenol | C7H6F3NO | CID 22060572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. benchchem.com [benchchem.com]
- 5. thinksrs.com [thinksrs.com]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. lifechemicals.com [lifechemicals.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
